Orthogonal Reactivity Enables High-Yield Chemoselective Transformations
3-Bromo-2-iodoquinoline demonstrates high chemoselectivity in palladium-catalyzed aminocarbonylation, a reaction that cannot be performed with the same yield and selectivity on 2,3-dibromoquinoline. In a one-pot synthesis of novel pyrrolo[3,4-b]quinoline-1,3-diones, 3-bromo-2-iodoquinoline provided a wide range of carbonylated products in good to excellent yields, reaching up to 82% [1]. This is a stark contrast to the performance of 2,3-dibromoquinoline, which in related tandem amination reactions is known to produce regioisomeric mixtures and lower overall yields [2].
| Evidence Dimension | Synthetic Yield in Complex Molecule Construction |
|---|---|
| Target Compound Data | Up to 82% isolated yield for the target pyrroloquinolinedione scaffold |
| Comparator Or Baseline | 2,3-Dibromoquinoline |
| Quantified Difference | N/A (Comparator leads to regioisomeric mixtures, making a direct single-product yield comparison impossible) |
| Conditions | Palladium-catalyzed carbonylative imidazation-cyclization with primary amines and carbon monoxide (20 bar) using XantPhos or dppp ligands [1]. |
Why This Matters
This yield advantage and product purity directly translate to reduced cost and time in the synthesis of advanced pharmaceutical intermediates.
- [1] Chniti, S., Kollár, L., Bényei, A., Dörnyei, Á., & Takács, A. (2023). Highly Chemoselective One‐Step Synthesis of Novel N‐Substituted‐Pyrrolo[3,4‐b]quinoline‐1,3‐diones via Palladium‐Catalyzed Aminocarbonylation/Carbonylative Cyclisation Sequence. European Journal of Organic Chemistry, 26(10), e202201374. View Source
- [2] Maes, B. U. W., Loones, K. T. J., Hostyn, S., Diels, G., & Rombouts, G. (2004). Regioselective tandem metal-catalyzed aminations on dihaloquinolines. Tetrahedron, 60(50), 11559-11564. View Source
